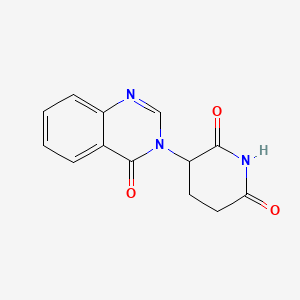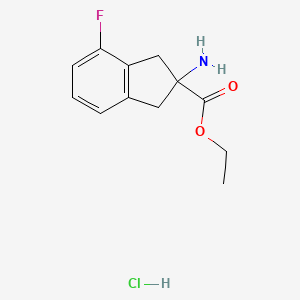
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine.
Methoxyacetic Acid Addition: The Boc-protected pyrrolidine is then reacted with methoxyacetic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)pyrrolidin-2-yl-2-boronic acid: This compound features a boronic acid group instead of a methoxyacetic acid group.
N-(tert-Butoxycarbonyl)pyrrolidin-2-yl)boronic acid: Similar structure but with a boronic acid moiety.
Uniqueness
2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to the presence of both the Boc protecting group and the methoxyacetic acid moiety. This combination allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
HNPBCAHTHZSMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


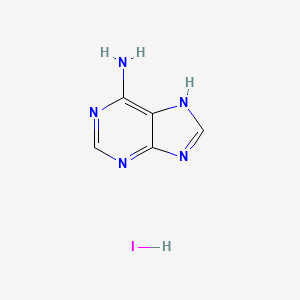
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
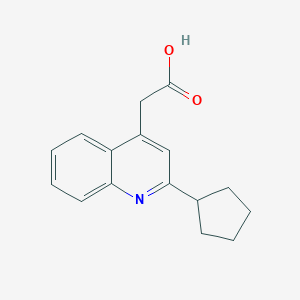
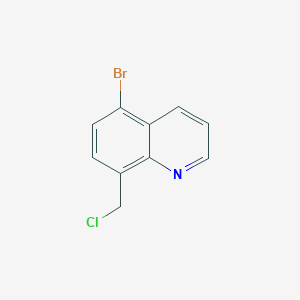

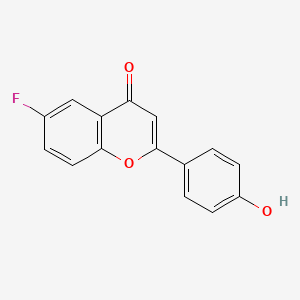
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)

